molecular formula C12H14N2 B14122310 N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline

Cat. No.: B14122310
M. Wt: 186.25 g/mol
InChI Key: JRVJUKTUQMOQCA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boron reagent . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline

InChI

InChI=1S/C12H14N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,1-2H3

InChI Key

JRVJUKTUQMOQCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CN2

Origin of Product

United States

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